Cyanidin chloride
Overview
Description
Cyanidin chloride is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant reddish-purple color, which can change depending on the pH level of its environment. This compound is commonly found in red berries such as grapes, bilberries, blackberries, blueberries, cherries, chokeberries, cranberries, elderberries, hawthorns, loganberries, açai berries, and raspberries . It is also present in other fruits like apples and plums, as well as in red cabbage and red onion .
Mechanism of Action
Target of Action
Cyanidin chloride primarily targets a variety of biological processes due to its antioxidant and anti-inflammatory properties . It has been found to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . This compound also targets the SARS-COV2 virus, binding with the active site of Mpro, which plays a vital role in viral replication .
Mode of Action
this compound interacts with its targets by inducing phosphorylation and activation of AMPK, while suppressing hepatic gluconeogenesis through the inhibition of gluconeogenic gene expression .
Biochemical Pathways
this compound affects several biochemical pathways. It can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The compound reacts with naringenin - chalcone synthase and three malonyl CoA molecules to add six carbon atoms and three more keto groups ring through PKS III . This compound also influences the mitochondrial electron transport chain within cells, rendering the body unable to derive energy (adenosine triphosphate—ATP) from oxygen .
Pharmacokinetics
The absorption and bioavailability of this compound and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The catabolism of this compound in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid, which enhance this compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . It also has the potential to operate as a cognitive enhancer .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, this compound is generated and deposited in various plant organs in response to various environmental (e.g., stress), genetic (e.g., senescence), and developmental (e.g., ripening) variables . The darker than normal color in blood oranges relative to normal oranges is due to cyanidin compounds .
Biochemical Analysis
Biochemical Properties
Cyanidin chloride is known for its antioxidant and anti-inflammatory properties . The catabolism of this compound in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid, which enhance its bioavailability . These metabolites interact with various enzymes, proteins, and other biomolecules, contributing to its biochemical reactions .
Cellular Effects
This compound has various effects on cells, most of which can be described as being anti-diabetic and possibly slightly benefit other parameters associated with ‘metabolic syndrome’ (anti-inflammatory, anti-oxidant, etc.) . Recent studies have reported that this compound exhibits inhibitory effects on the growth of colon cancer cells by controlling cell cycle arrest and stress proteins . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways, including suppressing the activation of NF-κB signaling pathways . Abnormal regulation of the NF-κB pathway has been observed in patients with IBD . Through an oxidation with molecular oxygen and NADPH, a hydroxyl group is added to the para position of the aromatic ring. The compound then reacts with Coenzyme A (CoA), CoA ligase, and ATP to attach CoA to the carboxylic acid group .
Temporal Effects in Laboratory Settings
Changes in color and color stability of this compound in aqueous solutions were investigated at pHs from 0.5 to 13.1, by combination of colorimetry and spectrophotometry . The main anthocyanin was cyanidin-3-o-glucoside chloride, and the red petals contained the highest concentration of this pigment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . In the prevention model, the animals were treated with doses of this compound (2 g/kg) and a cholesterol-rich diet during 8 weeks .
Metabolic Pathways
This compound can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway is a biosynthetic pathway that uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further reacts to form specific aromatic amino acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Chloride is the most abundant anion and serves many different biological roles . As a counterion for Na and K, chloride ensures electroneutrality both under steady state and during transport across cellular membranes .
Subcellular Localization
The subcellular localization results indicated that HvANS, a gene related to this compound, was in the cell membrane . This suggests that this compound may also be localized in the cell membrane, affecting its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin chloride can be synthesized from the acetates of (+)-catechin and (-)-epicatechin through a process involving monobromination with N-bromosuccinimide (NBS) and subsequent treatment . Another method involves the use of multi-monocistronic and multi-variate vectors in Escherichia coli to produce cyanidin 3-O-glucoside, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as berries and other fruits. The extraction process typically includes steps like crushing the fruit, solvent extraction, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Cyanidin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a pH indicator, changing color based on the pH level of its environment .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydrocyanidin derivatives .
Scientific Research Applications
Cyanidin chloride has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-cancer properties . Some of its notable applications include:
Chemistry: Used as a pH indicator and in the study of redox reactions.
Biology: Investigated for its role in modulating oxidative stress and inflammation.
Medicine: Explored for its potential in cancer therapy, cardiovascular protection, and neuroprotection.
Industry: Utilized as a natural colorant in food and cosmetic products
Comparison with Similar Compounds
- Delphinidin chloride
- Petunidin chloride
- Malvidin chloride
- Peonidin chloride
- Pelargonidin chloride
Cyanidin chloride stands out for its versatility and extensive research applications, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-6H,(H4-,16,17,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWNPJQKJEHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13306-05-3 (Parent) | |
Record name | Cyanidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80967263 | |
Record name | Cyanidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-58-5 | |
Record name | Cyanidin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4',5,7-pentahydroxyflavylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYANIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G4283G96U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyanidin chloride exhibits its effects through various mechanisms depending on the context. For instance, it inhibits osteoclast formation by suppressing RANKL-mediated signaling pathways, including NF-κB and ERK, ultimately reducing bone resorption. [] It also demonstrates anti-diabetic effects by reducing albumin glycation both in vitro and in vivo, potentially mitigating diabetic complications. [] Additionally, it shows promising antibacterial activity by targeting Sortase A in Staphylococcus aureus, disrupting virulence factors like adhesion and biofilm formation. []
A: * Molecular formula: C15H11ClO6 * Molecular weight: 322.7 g/mol * Spectroscopic data: this compound exhibits characteristic UV-Vis absorption peaks (e.g., around 530 nm). Infrared spectroscopy reveals structural information about its functional groups. [, , ]
A: this compound's stability is influenced by factors like pH, temperature, and light exposure. [, ] Encapsulation in liposomes has shown to improve its stability and bioavailability for therapeutic applications. [] Studies on its compatibility with different materials, especially in the context of photovoltaic cells, are ongoing. []
A: While not primarily known for its catalytic properties, this compound's ability to modulate enzyme activity, such as polyphenol oxidase, is documented. [] It's crucial to distinguish between its direct interaction with enzymes and its broader biological effects.
A: Molecular docking studies are employed to investigate this compound's interactions with target proteins like Sortase A. [] These simulations help elucidate binding sites and mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on structural modifications. []
A: Structural variations in the polyphenol structure, such as the presence of specific hydroxyl groups and glycosylation patterns, significantly impact its interaction with soybean protein. [] This suggests that even slight modifications can alter its binding affinity and potentially its biological activity.
A: this compound can be susceptible to degradation under certain conditions. [] Encapsulation techniques, like liposomal formulations, have been explored to enhance its stability, solubility, and bioavailability for therapeutic use. [, ]
A: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is ongoing. [] Understanding its in vivo activity and efficacy is crucial for translating its therapeutic potential.
A: this compound has shown promising results in various preclinical studies. For example, it exhibits anti-inflammatory and neuroprotective effects in an LPS-induced depression mouse model, improving behavioral outcomes and modulating cytokine levels in the hippocampus. [] It also inhibits the proliferation and induces apoptosis of colorectal cancer cells (HCT116, HT29, and SW620) in vitro. [] In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated its protective effects against bone loss. []
A: Resistance mechanisms related to this compound, particularly in a clinical setting, are yet to be fully elucidated. Further research is needed to explore potential resistance development, especially concerning its antibacterial activity against S. aureus. [, ]
A: Liposomal formulations have been investigated as a means to enhance the delivery and targeting of this compound. [] This approach aims to improve its bioavailability and therapeutic efficacy while minimizing potential off-target effects.
ANone: Research exploring specific biomarkers to predict the efficacy of this compound or monitor treatment response is currently limited. Identifying such biomarkers could be instrumental in personalizing therapeutic interventions.
A: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including plant extracts and biological samples. [, ] Coupling HPLC with mass spectrometry (MS) allows for even more sensitive and specific detection and structural characterization. []
A: this compound's solubility can be influenced by factors like pH and the presence of other compounds. [] Understanding its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery for improved bioavailability and efficacy.
A: Analytical methods for determining this compound, such as HPLC, require rigorous validation following established guidelines to ensure accuracy, precision, and specificity. [, ] This involves evaluating parameters like linearity, range, limit of detection, and limit of quantification.
A: Ensuring the consistency, safety, and efficacy of this compound, especially if developed as a pharmaceutical agent, necessitates strict quality control and assurance measures throughout development, manufacturing, and distribution. [, ]
A: Research on the potential of this compound to induce an immune response and strategies for modulating immunogenicity is currently limited. Further studies are required to assess its impact on the immune system, particularly in the context of therapeutic applications. []
A: Information on this compound's interactions with drug transporters, which play a crucial role in drug absorption and distribution, is currently scarce. [] Understanding these interactions and strategies to modulate them is essential for optimizing its pharmacokinetic profile.
A: this compound's potential to induce or inhibit drug-metabolizing enzymes, which could lead to drug interactions, is an area requiring further investigation. [, ] Understanding these interactions is crucial for its safe and effective use alongside other medications.
A: As a naturally occurring compound, this compound is generally considered biocompatible. [] Its potential for biodegradation suggests a lower risk of accumulation and environmental persistence compared to synthetic compounds.
A: Other anthocyanins or flavonoids with similar biological activities could serve as potential alternatives to this compound. [, ] Evaluating their performance, cost-effectiveness, and environmental impact is crucial for identifying suitable substitutes.
A: Research focusing on specific strategies for recycling this compound or managing its waste, particularly concerning large-scale production, is limited. Implementing environmentally friendly practices throughout its lifecycle is crucial for sustainability. [, ]
A: Various research databases, analytical techniques (like HPLC, MS), and in vitro and in vivo models are available to support ongoing research on this compound. [, ] Collaboration and data sharing among researchers are crucial for advancing knowledge in this field.
A: this compound has been studied for decades, with early research focusing on its isolation and structural characterization from natural sources. [, , ] Over time, research has expanded to investigate its diverse biological activities, potential therapeutic applications, and underlying molecular mechanisms.
A: Research on this compound bridges various disciplines, including chemistry, biology, pharmacology, and medicine. [] Collaborative efforts between scientists from different fields are crucial for unraveling its complex mechanisms of action and unlocking its full therapeutic potential.
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